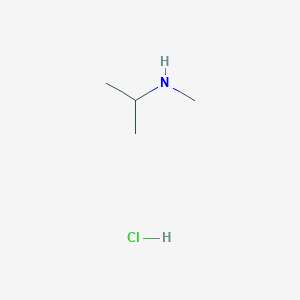
N-methylpropan-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methylpropan-2-amine hydrochloride, also known as N-methylisopropylamine hydrochloride, is a chemical compound with the molecular formula C4H11N·HCl. It is a secondary amine and is commonly used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methylpropan-2-amine hydrochloride can be synthesized through several methods. One common method involves the reaction of isopropylamine with formaldehyde and hydrogen chloride. The reaction typically proceeds as follows: [ \text{CH}_3\text{CH(NH_2)CH}_3 + \text{CH}_2\text{O} + \text{HCl} \rightarrow \text{CH}_3\text{CH(NHCH}_3\text{)CH}_3 \cdot \text{HCl} ]
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The process typically includes the following steps:
Reaction: Isopropylamine is reacted with formaldehyde and hydrogen chloride in a continuous flow reactor.
Purification: The crude product is purified through distillation or recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
N-methylpropan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Amides or nitriles.
Reduction: Primary amines.
Substitution: Various N-substituted derivatives.
Scientific Research Applications
N-methylpropan-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is used in the synthesis of biologically active compounds and as a precursor in the production of pharmaceuticals.
Medicine: It is used in the development of drugs and therapeutic agents.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-methylpropan-2-amine hydrochloride involves its interaction with various molecular targets and pathways. It can act as a nucleophile in chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it can interact with enzymes and receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
N-methylpropan-2-amine hydrochloride can be compared with other similar compounds such as:
Methoxyphenamine hydrochloride: A β-adrenergic receptor agonist used in the regulation of norepinephrine and epinephrine concentrations.
2-methylpropan-2-amine: A compound with similar structural features but different applications.
5-MAPB HCl (1-(Benzofuran-5-yl)-N-methylpropan-2-amine Hydrochloride): A compound with distinct pharmacological properties.
This compound is unique due to its specific chemical structure and reactivity, making it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C4H12ClN |
|---|---|
Molecular Weight |
109.60 g/mol |
IUPAC Name |
N-methylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C4H11N.ClH/c1-4(2)5-3;/h4-5H,1-3H3;1H |
InChI Key |
GJFBKLLFRJJEQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-{[(benzyloxy)carbonyl]amino}-3-(tert-butoxy)butanoate](/img/structure/B12096254.png)

![5-Bromo-1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12096263.png)
![4,8-Dibromo-6-(2-ethylhexyl)-1,4-dihydrotriazolo[4,5-f][2,1,3]benzothiadiazole](/img/structure/B12096264.png)
![4,7-Dibromo-[1,2,5]selenadiazolo[3,4-c]pyridine](/img/structure/B12096265.png)



![2-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid;hydrochloride](/img/structure/B12096274.png)


![2,2,2-Trichloroethyl [(2S,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(phenylthio)tetrahydro-2H-pyran-3-yl]carbamate](/img/structure/B12096315.png)
![(1R,2S,4S,5S,6S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-8,8-dimethyl-7,9-dioxatricyclo[4.3.0.02,4]nonan-5-ol](/img/structure/B12096325.png)
